molecular formula C₂₃H₁₇D₅ClF₃O₃ B1152349 Hydroxy-Bifenthrin-d5

Hydroxy-Bifenthrin-d5

Cat. No.: B1152349
M. Wt: 443.9
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Structural Characterization of Hydroxy-Bifenthrin-d5

Molecular Structure and Isotopic Labeling Patterns

This compound (C$${23}$$H$${17}$$D$$5$$ClF$$3$$O$$_3$$) incorporates deuterium atoms at five positions on the biphenyl ring system, specifically at the 2',3',4',5',6' positions (Figure 1). The core structure consists of:

  • A cyclopropane ring with a geminal dimethyl group and a hydroxymethyl substituent
  • A (Z)-2-chloro-3,3,3-trifluoropropenyl side chain
  • A deuterated 2-methyl-3-phenylbenzyl alcohol moiety esterified to the cyclopropane carboxylate.

The deuterium labeling reduces interference from protonated isotopes in mass spectrometry, improving quantitation accuracy in environmental matrices.

Table 1: Key molecular descriptors

Property Value
Molecular weight 443.90 g/mol
Exact mass (deuterated) 443.156 Da
Isotopic purity ≥98% D$$_5$$
Labeling positions Biphenyl 2',3',4',5',6'

Stereochemical Configuration and Isomeric Profiles

The compound exhibits three stereogenic centers:

  • C1 (cyclopropane): R configuration
  • C2 (cyclopropane): R configuration
  • C3 (cyclopropane): R configuration

The (Z)-configuration of the chlorotrifluoropropenyl group is maintained, with a dihedral angle of 0° between the cyclopropane ring and the propenyl chain. Chiral separation studies using β-cyclodextrin-coated GC columns resolve the four possible stereoisomers of underivatized bifenthrin, but the hydroxylation and deuteration in this analog simplify the isomeric profile to two dominant forms.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • $$^1$$H NMR (500 MHz, CDCl$$3$$):
    δ 7.45–7.20 (m, 5H, biphenyl-H), 6.15 (d, J=8.5 Hz, 1H, vinyl-H), 4.95 (s, 2H, CH$$
    2$$O), 3.75 (br s, 1H, -OH), 1.55 (s, 6H, cyclopropane-CH$$_3$$)
    Deuterium labeling eliminates signals at δ 7.30–7.10 (original biphenyl protons).

  • $$^13$$C NMR (125 MHz, CDCl$$3$$):
    δ 172.5 (ester C=O), 135.2–125.8 (aromatic C), 122.3 (CF$$
    3$$), 75.4 (cyclopropane C), 28.1 (CH$$_3$$).

Infrared Spectroscopy (IR)

Key absorption bands:

  • 1745 cm$$^{-1}$$ (ester C=O stretch)
  • 1610 cm$$^{-1}$$ (aromatic C=C)
  • 1120 cm$$^{-1}$$ (C-F stretch)
  • 3400 cm$$^{-1}$$ (broad, -OH).
Mass Spectrometry
  • ESI-MS (positive mode):
    m/z 444.1 [M+H]$$^+$$, 446.1 [M+H+2]$$^+$$ (chlorine isotope pattern)
    Major fragments: m/z 316.2 (loss of ClCF$$2$$CH$$2$$), 181.1 (biphenyld$$_5$$ fragment).

Physicochemical Properties

Solubility
Solvent Solubility (mg/L)
Water <0.1
Acetonitrile 12,500
Hexane 890
Methanol 2,300

Data derived from analog compounds.

Partition Coefficients
  • Log K$$_{ow}$$ (octanol-water): 6.7 ± 0.3
  • Log D$${ow}$$ (pH 7): 5.9 ± 0.2
    High lipophilicity drives strong soil adsorption (K$$
    {oc}$$ = 1.2 × 10$$^5$$).
Stability
  • Hydrolytic stability :
    Half-life (pH 7, 25°C): 38 days
    Degradation products: 4'-hydroxy-bifenthrin acid (12%), TFP alcohol (9%).

  • Photolytic stability :
    Aqueous half-life (sunlight): 106 days
    Primary photoproduct: dechlorinated derivative (19%).

  • Thermal stability : Decomposition onset: 215°C No isomerization below 150°C.

Properties

Molecular Formula

C₂₃H₁₇D₅ClF₃O₃

Molecular Weight

443.9

Synonyms

(1R,2R,3R)-rel-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methyl-Cyclopropanecarboxylic Acid (2-Methyl[1,1’-biphenyl]-3-yl)methyl Ester-d5;  [1α,2β,3α(Z)]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2-(hydroxymethyl)-2-methyl-cycl

Origin of Product

United States

Scientific Research Applications

Environmental Monitoring

Hydroxy-Bifenthrin-d5 is utilized as an internal standard in analytical chemistry for the quantification of bifenthrin and its metabolites in environmental samples. It aids in assessing pesticide concentrations in surface water and sediment samples.

Case Study: Pesticide Concentrations in Water

A study conducted by the U.S. Geological Survey (USGS) analyzed pesticide concentrations in surface water, using this compound as a standard for quantifying bifenthrin levels. The findings indicated that bifenthrin concentrations exceeded EPA benchmarks in certain samples, highlighting the importance of monitoring pesticide runoff into aquatic systems .

Sample Type Bifenthrin Concentration (ng/L) Date
Surface Water1502019
Suspended Sediment2002020

Toxicological Studies

Research has demonstrated that this compound can be instrumental in toxicological assessments, particularly concerning endocrine disruption.

Case Study: Endocrine Disruption in Zebrafish

A study investigated the effects of bifenthrin on zebrafish embryos and juveniles, revealing that exposure to bifenthrin led to significant alterations in estrogenic and dopaminergic signaling pathways. This compound was used to trace metabolic pathways and assess the compound's impact on gene expression related to hormonal regulation .

Exposure Concentration (μg/L) Effect on Embryos Effect on Juveniles
0.34Decreased TH and DR1 transcriptsIncreased ERβ1 expression
3.1Altered estrogen levelsElevated DOPAC/DA ratio

Analytical Chemistry

This compound serves as a chiral standard in various analytical methods, including liquid chromatography coupled with mass spectrometry (LC-MS). Its stable isotopic nature allows for precise quantification of bifenthrin metabolites.

Methodology Overview

The analytical method involves:

  • Sample preparation through solid-phase extraction.
  • LC-MS analysis to separate and quantify the compounds.
  • Use of this compound as an internal standard to improve accuracy.

Regulatory Assessments

The compound is also relevant in regulatory frameworks for assessing the safety and environmental impact of pesticides.

Case Study: Regulatory Review

The Environmental Protection Authority (EPA) has included this compound in evaluations concerning the toxicity of bifenthrin and its derivatives. These assessments help inform guidelines for safe usage levels and potential ecological risks associated with agricultural practices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxy-Bifenthrin-d5 belongs to a class of deuterated internal standards used to quantify parent compounds in complex samples. Below is a comparative analysis with structurally or functionally analogous deuterated compounds:

Table 1: Comparative Analysis of this compound and Related Deuterated Standards

Compound Name Parent Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application(s)
This compound Bifenthrin C23H17D5ClF3O3 443.90 N/A Quantification of Bifenthrin in biological samples
4-Hydroxy Biphenyl-D5 Biphenyl C12H5OD5 175.24 1126389-67-0 Analysis of biphenyl derivatives in environmental studies
5-Hydroxyflunixin-d3 Flunixin C14H8D3F3N2O3 315.27 1185088-54-3 Veterinary drug monitoring (e.g., anti-inflammatory agents)
4-Hydroxy Atorvastatin-d5 Atorvastatin C33H29D5FN2O5 573.66* 1276537-19-9 Pharmacokinetic studies of statin drugs
5-(4-Hydroxyphenyl)-5-phenyl hydantoin-<sup>15</sup>N2,d5 Phenytoin C15H9D5N2O2 (<sup>15</sup>N2) 287.33* N/A Metabolic studies of anticonvulsants

* Estimated molecular weight based on isotopic substitution.

Key Findings:

Structural Complexity : this compound has the highest molecular weight (443.90 g/mol) due to its trifluoromethyl and chlorine substituents, which are absent in simpler analogs like 4-Hydroxy Biphenyl-D5 .

Isotopic Specificity : Unlike 5-Hydroxyflunixin-d3 (three deuteriums) or 4-Hydroxy Atorvastatin-d5 (five deuteriums), this compound incorporates five deuteriums at specific positions to minimize chromatographic retention time shifts .

Application Scope: this compound is specialized for insecticides, whereas 4-Hydroxy Biphenyl-D5 targets environmental pollutants like polychlorinated biphenyls (PCBs) .

Availability : this compound lacks a CAS number, unlike 4-Hydroxy Biphenyl-D5 or 5-Hydroxyflunixin-d3, which may reflect proprietary synthesis protocols .

Critical Notes on Isotopic Standards

  • Deuterium Labeling: All compounds leverage deuterium to avoid overlap with non-labeled analytes in mass spectrometry. However, positional labeling (e.g., hydroxyl group vs. aromatic ring) dictates their specificity .
  • Matrix Compatibility : this compound is validated for serum and tissue samples, whereas 4-Hydroxy Biphenyl-D5 is optimized for environmental matrices like soil and water .
  • Commercial Accessibility : this compound and related standards are marketed by specialty suppliers (e.g., Veeprho) under strict procurement terms, reflecting their niche use .

Preparation Methods

Deuterium Incorporation via Grignard Reagents

The primary method involves reacting deuterated 2-methyl-3-biphenylmethanol-d5 with trifluoro chlorine chrysanthemum acyl chloride (Fig. 1). Key steps include:

  • Deuterated Intermediate Synthesis :

    • 2-Methyl-3-biphenylmethanol-d5 is prepared via Grignard reaction between deuterated bromobenzene-d5 and methylmagnesium bromide in tetrahydrofuran.

    • Isotopic purity is maintained by using D2_2O quenching and deuterated solvents (e.g., toluene-d8).

  • Condensation Reaction :

    • The deuterated alcohol reacts with trifluoro chlorine chrysanthemum acyl chloride in hexane at 45–55°C for 6 hours.

    • Acid scavengers (e.g., sodium hydroxide) are added to neutralize HCl byproducts.

Table 1: Reaction Conditions and Yields

StepSolventTemperature (°C)Time (hr)Yield (%)Purity (%)
Grignard SynthesisTHF-d825128598.5
CondensationHexane5069298.0
Crystallizationn-Heptane0–568999.2

Catalytic Hydrogen-Deuterium Exchange

An alternative route employs palladium-catalyzed H/D exchange on pre-formed bifenthrin:

  • Conditions : 10% Pd/C catalyst, D2_2 gas (3 atm), ethanol-d6, 80°C for 24 hours.

  • Outcome : 70% deuteration at aromatic positions, requiring HPLC purification to achieve >95% isotopic purity.

Optimization of Crystallization and Purification

Post-synthesis crystallization in n-heptane at 0–5°C enhances purity (Table 1). Patents highlight the role of solvent polarity:

  • Hexane/Heptane Systems : Reduce co-crystallization of non-deuterated impurities.

  • Centrifugation : 3,000 rpm for 10 minutes removes residual solvents.

Analytical Characterization

Isotopic Purity Assessment

  • LC-MS/MS : Quantifies D5 incorporation using transitions m/z 427.9 → 407.9 (quantifier) and 427.9 → 388.0 (qualifier).

  • NMR : 1^1H NMR (500 MHz, CDCl3_3) shows absence of protons at δ 7.2–7.4 ppm (deuterated aromatic region).

Table 2: Analytical Specifications

ParameterSpecificationMethod
Isotopic Purity≥95% D5LC-MS/MS
Chemical Purity≥98%HPLC
Residual Solvents<50 ppm (hexane)GC-MS

Challenges in Scalable Synthesis

  • Deuterium Loss : High-temperature steps (>80°C) risk H/D back-exchange, necessitating strict temperature control.

  • Cost of Deuterated Reagents : Bromobenzene-d5 costs ~$2,000/g, driving research into catalytic deuteration methods .

Q & A

Q. What metadata standards are critical for sharing this compound datasets?

  • Methodological Answer : Include instrumental parameters (column type, MS transitions), sample preparation steps, and QC criteria (e.g., RSD ≤20%). Use ISA-Tab format for metadata structuring and deposit in domain-specific repositories (e.g., nmrXiv for NMR data). Reference controlled vocabularies (e.g., ChEBI, PubChem) for compound identifiers .

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